molecular formula C14H12N2O4 B15245100 Methyl3-nitro-2-(phenylamino)benzoate

Methyl3-nitro-2-(phenylamino)benzoate

Cat. No.: B15245100
M. Wt: 272.26 g/mol
InChI Key: XNHGNMMNIKUIED-UHFFFAOYSA-N
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Description

Methyl3-nitro-2-(phenylamino)benzoate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group, a phenylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent step involves the reaction of methyl 3-nitrobenzoate with aniline under appropriate conditions to introduce the phenylamino group .

Industrial Production Methods

Industrial production of Methyl3-nitro-2-(phenylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl3-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens or sulfonic acids.

Major Products Formed

    Reduction: The reduction of the nitro group forms Methyl3-amino-2-(phenylamino)benzoate.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.

Scientific Research Applications

Methyl3-nitro-2-(phenylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl3-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-nitro-2-(phenylamino)benzoate is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-anilino-3-nitrobenzoate

InChI

InChI=1S/C14H12N2O4/c1-20-14(17)11-8-5-9-12(16(18)19)13(11)15-10-6-3-2-4-7-10/h2-9,15H,1H3

InChI Key

XNHGNMMNIKUIED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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